molecular formula C24H32N2O7S2 B3567803 4-[2-[4-[4-(2-Morpholin-4-ylethylsulfonyl)phenoxy]phenyl]sulfonylethyl]morpholine

4-[2-[4-[4-(2-Morpholin-4-ylethylsulfonyl)phenoxy]phenyl]sulfonylethyl]morpholine

Cat. No.: B3567803
M. Wt: 524.7 g/mol
InChI Key: PCUVKQPOGOOBGR-UHFFFAOYSA-N
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Description

4-[2-[4-[4-(2-Morpholin-4-ylethylsulfonyl)phenoxy]phenyl]sulfonylethyl]morpholine is a complex organic compound featuring multiple functional groups, including morpholine, sulfonyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[4-[4-(2-Morpholin-4-ylethylsulfonyl)phenoxy]phenyl]sulfonylethyl]morpholine typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[2-[4-[4-(2-Morpholin-4-ylethylsulfonyl)phenoxy]phenyl]sulfonylethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler morpholine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler morpholine compounds .

Mechanism of Action

The mechanism by which 4-[2-[4-[4-(2-Morpholin-4-ylethylsulfonyl)phenoxy]phenyl]sulfonylethyl]morpholine exerts its effects involves its interaction with specific molecular targets. The sulfonyl and morpholine groups can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The phenoxy groups may also participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[4-[4-(2-Morpholin-4-ylethylsulfonyl)phenoxy]phenyl]sulfonylethyl]morpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both sulfonyl and phenoxy groups allows for diverse reactivity and interactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-[2-[4-[4-(2-morpholin-4-ylethylsulfonyl)phenoxy]phenyl]sulfonylethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O7S2/c27-34(28,19-13-25-9-15-31-16-10-25)23-5-1-21(2-6-23)33-22-3-7-24(8-4-22)35(29,30)20-14-26-11-17-32-18-12-26/h1-8H,9-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUVKQPOGOOBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-[4-[4-(2-Morpholin-4-ylethylsulfonyl)phenoxy]phenyl]sulfonylethyl]morpholine

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